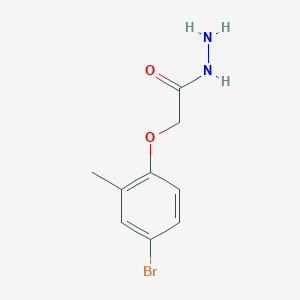

2-(4-Bromo-2-methylphenoxy)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Bromo-2-methylphenoxy)acetohydrazide is a chemical compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.1 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of a bromo-substituted phenoxy group attached to an acetohydrazide moiety, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methylphenoxy)acetohydrazide typically involves the reaction of 4-bromo-2-methylphenol with chloroacetic acid to form 2-(4-bromo-2-methylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate under reflux conditions to yield the desired acetohydrazide . The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Bromo-2-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The hydrazide moiety can participate in redox reactions, leading to the formation of corresponding hydrazones or azines.

Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under mild conditions.

Condensation Reactions: Aldehydes or ketones are reacted with the hydrazide in the presence of an acid catalyst, such as acetic acid, under reflux conditions.

Major Products Formed

Substitution Reactions: Products include substituted phenoxyacetohydrazides with various functional groups replacing the bromo group.

Oxidation and Reduction Reactions: Products include hydrazones and azines.

Condensation Reactions: Products include hydrazones, which are valuable intermediates in the synthesis of heterocyclic compounds.

Applications De Recherche Scientifique

2-(4-Bromo-2-methylphenoxy)acetohydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(4-Bromo-2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the phenoxy group can participate in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with target proteins. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Bromo-4-methylphenoxy)acetohydrazide: Similar in structure but with the bromo and methyl groups in different positions.

2-(4-Bromo-3-methylphenoxy)acetohydrazide: Another isomer with the bromo and methyl groups in different positions.

Uniqueness

2-(4-Bromo-2-methylphenoxy)acetohydrazide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The position of the bromo and methyl groups can significantly affect the compound’s chemical properties and biological activity, making it distinct from its isomers.

Activité Biologique

2-(4-Bromo-2-methylphenoxy)acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves two main steps:

- Formation of the Acetic Acid Derivative : The reaction of 4-bromo-2-methylphenol with chloroacetic acid yields 2-(4-bromo-2-methylphenoxy)acetic acid.

- Hydrazide Formation : The acetic acid derivative is then reacted with hydrazine hydrate under reflux conditions to produce the final acetohydrazide compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound exhibits the following mechanisms of action:

- Enzyme Inhibition : The hydrazide moiety can form covalent bonds with active site residues in enzymes, inhibiting their activity.

- Non-Covalent Interactions : The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing protein activity and biochemical pathways.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions.

Antioxidant Activity

The compound has also shown promise as an antioxidant. It scavenges free radicals, thereby reducing oxidative stress in cellular environments. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a therapeutic agent in treating bacterial infections .

Study 2: Antioxidant Potential

In another investigation, the antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. The results demonstrated that at concentrations above 50 µg/mL, the compound exhibited significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is provided below:

| Compound Name | MIC (µg/mL) | Antioxidant Activity |

|---|---|---|

| This compound | S. aureus: 32 E. coli: 64 | Significant at >50 µg/mL |

| 2-(4-Chloro-2-methylphenoxy)acetohydrazide | S. aureus: 64 E. coli: 128 | Moderate |

| Hydrazine derivatives | Varies | Low |

Propriétés

IUPAC Name |

2-(4-bromo-2-methylphenoxy)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-6-4-7(10)2-3-8(6)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIACGDFROGEXQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.